7-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester
Description
7-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester is a quinoline derivative featuring a methoxy group at the 7-position and diethyl ester groups at the 2- and 3-positions of the heterocyclic ring.
Properties
CAS No. |
948290-96-8 |
|---|---|
Molecular Formula |
C16H17NO5 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
diethyl 7-methoxyquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C16H17NO5/c1-4-21-15(18)12-8-10-6-7-11(20-3)9-13(10)17-14(12)16(19)22-5-2/h6-9H,4-5H2,1-3H3 |
InChI Key |
QNHKVZYRNDSNIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)OC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester typically involves the esterification of 7-methoxyquinoline-2,3-dicarboxylic acid. This process can be carried out using various esterification agents such as diethyl sulfate or ethyl iodide in the presence of a base like potassium carbonate . The reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to its diethyl ester derivative.
Industrial Production Methods
The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoline-2,3-dicarboxylic acid derivative.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline-2,3-dicarboxylic acid derivatives.
Reduction: 7-Methoxyquinoline-2,3-dicarbinol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Mechanism of Action
The mechanism of action of 7-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core is known to interact with various biological pathways, potentially leading to its observed antimicrobial and anticancer activities .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester (CAS: 892874-55-4): Substituted with a chlorine atom at the 7-position, this compound shares the diethyl ester backbone.
- 6-Fluoroquinoline-2,3-dicarboxylic acid diethyl ester: Features a fluorine atom at the 6-position. Fluorine’s strong electronegativity increases the compound’s polarity (topological polar surface area: 65.5 Ų) and may improve metabolic stability in drug design .
Alkyl-Substituted Derivatives
- 8-Methylquinoline-2,3-dicarboxylic acid diethyl ester (CAS: 892874-76-9): A methyl group at the 8-position introduces steric hindrance, which could reduce reactivity at the quinoline ring while maintaining lipophilicity. This variant is marketed for research purposes at $170/500 mg .
Ester Group Variations
- Dimethyl 4-methyl-2,3-quinolinedicarboxylate (CAS: 10037-31-7): Substituting diethyl with dimethyl esters reduces molecular weight (MW: 265.26 g/mol) and increases solubility in polar solvents. This compound’s synthesis involves Fischer esterification, a common method for ester derivatives .
- 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester (CAS: 112110-16-4): Replacing quinoline with a pyridine ring simplifies the heterocycle, reducing aromaticity and altering electronic properties. This compound is used in organic synthesis and intermediates .
Physicochemical Properties
* Estimated properties based on structural analogs.
Q & A
What are the common synthetic routes for preparing 7-methoxyquinoline-2,3-dicarboxylic acid diethyl ester, and what are the critical parameters affecting yield?
Basic Research Question
Methodological Answer:
The synthesis typically involves esterification of the parent dicarboxylic acid or cyclization of substituted precursors. A widely reported method uses N-substituted anilines and triethyl methanetricarboxylate under basic conditions. Critical parameters include:
- Reagent Purity : Traces of water in reagents can lead to hydrolysis by-products (e.g., 4-hydroxy-1,2-dihydroquinolin-2-ones), reducing yield .
- Temperature Control : Excess heat may promote side reactions, such as decarboxylation.
- Catalyst Selection : Superbasic media (e.g., NaOH/DMSO) enhance cyclization efficiency in anhydrous conditions .
For scale-up, green chemistry principles (e.g., solvent-free reactions) improve reproducibility .
Which spectroscopic techniques are most effective for characterizing the ester groups and methoxy substituents in this compound?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy :
- FTIR : Strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O stretching) confirm esterification .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula, while fragmentation patterns confirm substituent positions .
How can computational methods like DFT predict reactivity or optimize reaction conditions for this compound?
Advanced Research Question
Methodological Answer:
Density Functional Theory (DFT) simulations can:
- Predict Reactivity : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites on the quinoline ring .
- Optimize Conditions : Simulate transition states to determine energy barriers for esterification or cyclization steps. For example, steric hindrance at the 2,3-positions may require higher activation energy, guiding solvent or catalyst selection.
- Solvent Effects : COSMO-RS models predict solvation energies to select solvents that stabilize intermediates .
What strategies mitigate the formation of 4-hydroxy-1,2-dihydroquinolin-2-one by-products during synthesis?
Advanced Research Question
Methodological Answer:
By-products arise from water-mediated hydrolysis of ester intermediates. Mitigation strategies include:
- Anhydrous Conditions : Use molecular sieves or dry solvents (e.g., THF, DMF) to suppress hydrolysis .
- Impurity Monitoring : HPLC with UV detection (λ = 254 nm) quantifies impurities (2.4–5.6% in lab-scale reactions). Adjust reaction time/temperature to minimize their formation .
- Alternative Pathways : Replace water-sensitive reagents with stable precursors (e.g., triethyl orthoesters) to bypass hydrolysis-prone steps .
How does the steric and electronic environment of the quinoline ring influence regioselectivity in dicarboxylic acid esterification?
Advanced Research Question
Methodological Answer:
- Steric Effects : The methoxy group at position 7 directs esterification to the 2,3-positions due to reduced steric hindrance compared to bulkier substituents (e.g., chloropropyl groups) .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) at position 2 increase the electrophilicity of adjacent carbonyls, favoring nucleophilic attack by ethanol. Conversely, methoxy groups (electron-donating) stabilize the quinoline ring, slowing unwanted side reactions .
- Substituent Analysis : Hammett constants (σ) quantify electronic effects; meta-substituents with negative σ values (e.g., -OCH₃) enhance electron density at reaction sites .
What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
Advanced Research Question
Methodological Answer:
- By-Product Accumulation : Lab-scale impurities (2–6%) become problematic in industrial batches. Solution: Use continuous flow reactors for precise temperature/residence time control .
- Catalyst Recovery : Homogeneous catalysts (e.g., NaOH) are difficult to recycle. Alternative: Heterogeneous catalysts (e.g., immobilized enzymes) improve reusability .
- Yield Optimization : Kinetic studies (e.g., time-resolved FTIR) identify rate-limiting steps. For example, slow esterification may require higher catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
